1H-Benzimidazole-1-carbonitrile, 2-((1-methyl-1-(methylamino)ethyl)amino)-
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Overview
Description
1H-Benzimidazole-1-carbonitrile, 2-((1-methyl-1-(methylamino)ethyl)amino)- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological and clinical applications, as they are structural isosters of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems .
Preparation Methods
The synthesis of 1H-Benzimidazole-1-carbonitrile, 2-((1-methyl-1-(methylamino)ethyl)amino)- typically involves the construction of the benzimidazole ring followed by the introduction of the carbonitrile and amino substituents. Common synthetic routes include:
Condensation Reactions: The condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core.
Cyclization of Amido-Nitriles: This method involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Reaction with Cyanogen Bromide: The reaction of benzimidazole derivatives with cyanogen bromide in acetonitrile solution.
Chemical Reactions Analysis
1H-Benzimidazole-1-carbonitrile, 2-((1-methyl-1-(methylamino)ethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or sodium methoxide.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives.
Scientific Research Applications
1H-Benzimidazole-1-carbonitrile, 2-((1-methyl-1-(methylamino)ethyl)amino)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Industry: The compound is used in the development of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-carbonitrile, 2-((1-methyl-1-(methylamino)ethyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids and proteins, disrupting their normal functions. This interaction can lead to the inhibition of enzyme activity, interference with DNA replication, and disruption of cellular processes .
Comparison with Similar Compounds
1H-Benzimidazole-1-carbonitrile, 2-((1-methyl-1-(methylamino)ethyl)amino)- can be compared with other benzimidazole derivatives, such as:
2-Methylbenzimidazole: Known for its use in pharmaceuticals and agrochemicals.
Triazino Benzimidazoles: These compounds have shown potent antibacterial and antifungal activities.
Oxadiazolylthiomethyl-1H Benzimidazoles: Known for their diverse biological activities.
The uniqueness of 1H-Benzimidazole-1-carbonitrile, 2-((1-methyl-1-(methylamino)ethyl)amino)- lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
104576-59-2 |
---|---|
Molecular Formula |
C12H15N5 |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-[2-(methylamino)propan-2-ylamino]benzimidazole-1-carbonitrile |
InChI |
InChI=1S/C12H15N5/c1-12(2,14-3)16-11-15-9-6-4-5-7-10(9)17(11)8-13/h4-7,14H,1-3H3,(H,15,16) |
InChI Key |
HYABJEGQRLYXMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(NC)NC1=NC2=CC=CC=C2N1C#N |
Origin of Product |
United States |
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